[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-CYCLOPENTYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Overview
Description
[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-CYCLOPENTYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is a complex organic compound that belongs to the class of benzodioxoles. These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms and three carbon atoms. The compound also features a thiazole ring, a triazole ring, and a sulfide group, making it a unique and multifaceted molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-CYCLOPENTYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves multiple steps, including the formation of the benzodioxole, thiazole, and triazole rings. Common synthetic routes may include:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of Thiazole Ring: This often involves the condensation of α-haloketones with thiourea.
Formation of Triazole Ring: This can be synthesized via the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling these rings through various cross-coupling reactions, often catalyzed by palladium or copper catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfide group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfide group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its complex structure allows it to interact with various biological targets.
Medicine
In medicine, the compound could be investigated for its potential therapeutic applications. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of novel pharmaceuticals.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-CYCLOPENTYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes or receptors, potentially inhibiting or activating their functions. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial enzymes, exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: This compound also contains a benzodioxole ring and a sulfanyl group, making it structurally similar.
(E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one: This compound features a benzodioxole ring and a piperidine moiety, sharing some structural similarities.
(2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: This compound contains a benzodioxole ring and a conjugated diene system.
Uniqueness
The uniqueness of [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-CYCLOPENTYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE lies in its combination of multiple heterocyclic rings and functional groups, which confer a wide range of chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-[(5-cyclopentyl-4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-23-17(12-4-2-3-5-12)21-22-19(23)27-10-14-9-26-18(20-14)13-6-7-15-16(8-13)25-11-24-15/h6-9,12H,2-5,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFSQWJPUMIKNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CSC(=N2)C3=CC4=C(C=C3)OCO4)C5CCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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